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Trial & Patient
Population

Primary Endpoint: SVR35
Rate at Week 24 (95% CI)

Key Secondary Endpoint: Symptom
Response Rate at Week 24 (95% CI)

JAKARTA (First-line MF)

[1] [2]

47% (37% - 57%) 40% (30% - 51%)

JAKARTA2 (Ruxolitinib-

pre-treated MF) [1]

31% (ITT analysis) 27% (ITT analysis)

SVR35: ≥35% reduction in spleen volume from baseline. Symptom Response: ≥50% reduction in Total

Symptom Score (TSS) [1] [2].

Detailed Trial Results and Findings

JAKARTA: Phase III Trial in JAK-Inhibitor-Naïve Patients

The JAKARTA trial established fedratinib's efficacy as a first-line therapy for intermediate-2 or high-risk

myelofibrosis [1] [2].
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Dosing and Design: Patients were randomized to receive fedratinib 400 mg, 500 mg, or placebo

once daily. The 400 mg dose was identified as the recommended dose [1].
Efficacy: Fedratinib 400 mg resulted in a 47% SVR35 rate and a 40% symptom response rate,

both statistically significant compared to placebo (1% and 9%, respectively) [2].
Duration of Response: For patients who achieved a spleen response, the estimated median

duration of response was 18.2 months [2].

JAKARTA2: Phase II Trial in Ruxolitinib-Pre-treated Patients

The JAKARTA2 study evaluated fedratinib in patients with myelofibrosis who had resistance or intolerance

to ruxolitinib [1].

Initial vs. Re-analysed Data: The initial per-protocol analysis showed a 55% SVR35 rate. A

subsequent re-analysis using a more stringent intention-to-treat (ITT) criteria, consistent with
regulatory standards, reported a 31% SVR35 rate and a 27% symptom response rate [1].

Impact of Prior Treatment: Efficacy was observed regardless of whether patients discontinued
ruxolitinib due to resistance or intolerance [1].

Special Population: Efficacy in Patients with Thrombocytopenia

A key differentiator for fedratinib is its use in patients with low platelet counts (50,000/µL to <100,000/µL),

a population often challenging to treat [1] [3].

No Dose Adjustment Needed: The recommended 400 mg starting dose applies without initial

adjustment for thrombocytopenia [1].
Sustained Efficacy: In both JAKARTA and JAKARTA2 trials, SVR35 rates in the low-platelet
cohort were not significantly different from those in the high-platelet cohort [1] [3].
Safety in Thrombocytopenic Patients: While new or worsening thrombocytopenia was more

frequent in the low-platelet cohort (44% vs. 9%), it was typically managed with dose modifications and
rarely led to treatment discontinuation [3].

Safety and Tolerability Profile

The safety profile was consistent across trials, with management strategies developed for common adverse

events [1] [2].
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Common Adverse Events: The most frequent treatment-emergent adverse events were

gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia). GI
events were often early and transient [1] [2].

Management: Proactive management with antiemetics, antidiarrheals, and dose modifications is
recommended. Thiamine monitoring and supplementation are used to mitigate the risk of Wernicke's

encephalopathy, a rare but serious complication noted during development [1].

Mechanistic Insights & Preclinical Data

The following diagram illustrates the mechanistic pathway of fedratinib and the methodology used for

structural studies, as detailed in the search results [4].
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Fedratinib inhibits JAK2, blocking the JAK-STAT signaling pathway. A novel method using mammalian cells

enabled structural analysis.

JAK2 Selectivity: Fedratinib is a predominantly JAK2 inhibitor with 35–334 fold less potency against
JAK1, JAK3, and TYK2. It also has off-target effects on FLT3 and BRD4, which may contribute to its

efficacy by blocking NF-κB hyperactivation and inflammatory cytokine production [1].
Structural Biology: A novel methodology for producing JAK2 kinase domain from mammalian cells

(Expi293F) enabled the first crystal structures of JAK2 bound to fedratinib and other inhibitors.
Ruxolitinib and HDAC inhibitors were used during transfection to significantly increase protein yield

and stability for crystallization [4].

Ongoing Research and Future Directions

Research continues to explore fedratinib's potential in novel combinations and its effects beyond symptom

control.

Combination Therapy: The FRACTION trial is a Phase II study investigating the combination of
fedratinib with the PD-1 inhibitor nivolumab in patients with myelofibrosis who had a suboptimal

response to prior JAK-inhibitor therapy. This is based on evidence that JAK2-mutated cells can
influence T-cell responses [5].

Disease Modification: An exploratory analysis from Phase I studies suggested that long-term
fedratinib treatment could lead to improvement or stabilization of bone marrow fibrosis in some

patients, with two patients achieving complete resolution of fibrosis [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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